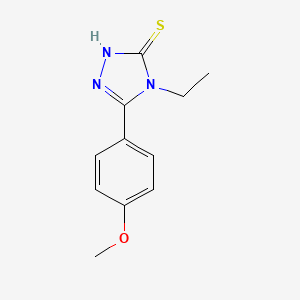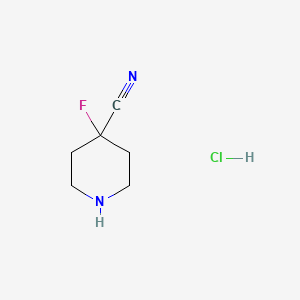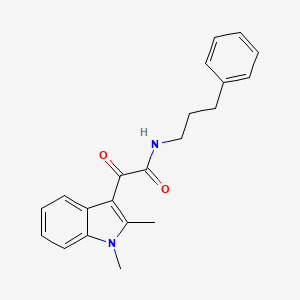
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C9H10BrFN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 . The InChI key for this compound is LMZXGFVWFGHXJZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” is a solid substance . It has a molecular weight of 245.09 . The compound’s empirical formula is C9H10BrFN2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one serves as an important precursor in the synthesis of compounds with potential biological activity. For instance, it has been utilized in the development of novel heterocyclic molecules that are evaluated for their biological properties, including antimicrobial, anticonvulsant, and potential anti-cancer activities.
- In the context of anticonvulsant research, N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones demonstrated efficacy in mouse models, indicating the potential of derivatives of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one in developing new antiepileptic drugs (Obniska et al., 2012).
Chemical Sensor Development
The compound has also been explored for its application in the development of chemical sensors. For example, derivatives of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one have been investigated for their use as chemosensors for metal ions, showcasing the compound's utility in analytical chemistry and environmental monitoring.
- A pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized from related pyrrolidinone structures, demonstrated selective sensing capabilities for Al(3+) ions, highlighting the application of such compounds in detecting and quantifying metal ions in various environments (Maity & Govindaraju, 2010).
Advanced Material Synthesis
The structural utility of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one extends to the synthesis of advanced materials, including the development of novel organic compounds with potential applications in non-linear optics and as intermediates in the synthesis of complex molecular architectures.
- Research into the synthesis and characterization of new pyrrolidinone derivatives has opened avenues for exploring these compounds in the field of non-linear optics, which is pivotal for advancements in photonics and telecommunications (Murthy et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions of “3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” could involve further exploration of its synthesis methods and potential applications. As pyrrolidin-2-ones are common structural motifs in natural products and synthetic compounds with potent biological activities , there may be potential for this compound in the development of new drugs or other chemical products.
Eigenschaften
IUPAC Name |
3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZEPZBABMOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)
![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)

![3-(1-Benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B2804116.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)


![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2804127.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)